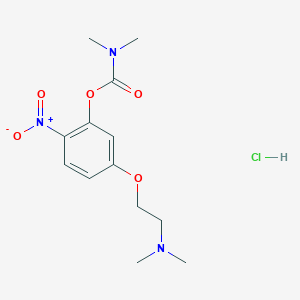
PD-1 inhibitor compound 9
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PD-1 inhibitor compound 9 is a small-molecule inhibitor targeting the programmed cell death protein 1 (PD-1) and its ligand programmed cell death ligand 1 (PD-L1) interaction. This interaction is a critical immune checkpoint pathway that tumors exploit to evade immune surveillance. By inhibiting this pathway, this compound aims to restore the immune system’s ability to recognize and destroy cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of PD-1 inhibitor compound 9 involves multiple steps, including the formation of biphenyl derivatives. The synthetic route typically starts with the preparation of a biphenyl scaffold, followed by functionalization with various substituents to enhance its inhibitory activity. Common reagents used in these reactions include phenylboronic acid, palladium catalysts, and various solvents such as 1,4-dioxane and water .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis are often employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions: PD-1 inhibitor compound 9 undergoes several types of chemical reactions, including:
Oxidation: Introduction of oxygen-containing functional groups.
Reduction: Removal of oxygen or addition of hydrogen.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Sodium periodate and osmium tetroxide in tetrahydrofuran and water.
Reduction: Sodium borohydride in dichloromethane.
Substitution: Phenylboronic acid with palladium catalysts in 1,4-dioxane and water.
Major Products: The major products formed from these reactions are various biphenyl derivatives with enhanced inhibitory activity against the PD-1/PD-L1 interaction .
Scientific Research Applications
PD-1 inhibitor compound 9 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the structure-activity relationship of PD-1/PD-L1 inhibitors.
Biology: Investigated for its ability to modulate immune responses in various biological systems.
Medicine: Explored as a potential therapeutic agent for cancer immunotherapy, particularly in tumors that overexpress PD-L1.
Industry: Utilized in the development of new immunotherapeutic drugs and as a reference compound in drug discovery
Mechanism of Action
PD-1 inhibitor compound 9 exerts its effects by binding to the PD-1 protein on the surface of immune cells, thereby blocking its interaction with PD-L1 on tumor cells. This blockade prevents the inhibitory signaling that would otherwise suppress the immune response, allowing cytotoxic T-cells to attack and destroy cancer cells. The molecular targets involved in this pathway include PD-1 and PD-L1, and the primary pathway affected is the immune checkpoint pathway .
Comparison with Similar Compounds
BMS-1001: A potent PD-L1 inhibitor with high binding affinity.
Incyte-001: Another small-molecule inhibitor with good blood-brain barrier permeability.
A9: A novel inhibitor with excellent PD-L1 inhibitory activity and high binding affinity
Uniqueness of PD-1 Inhibitor Compound 9: this compound stands out due to its unique biphenyl scaffold, which provides high oral bioavailability and tumor penetration. Additionally, it has shown promising results in preclinical studies, making it a strong candidate for further development in cancer immunotherapy .
Properties
IUPAC Name |
[5-[2-(dimethylamino)ethoxy]-2-nitrophenyl] N,N-dimethylcarbamate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O5.ClH/c1-14(2)7-8-20-10-5-6-11(16(18)19)12(9-10)21-13(17)15(3)4;/h5-6,9H,7-8H2,1-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXUZOHBBKMDGRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC1=CC(=C(C=C1)[N+](=O)[O-])OC(=O)N(C)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClN3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
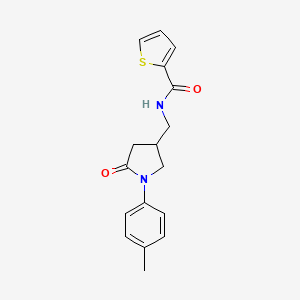
![N-(6-(benzo[d][1,3]dioxol-5-ylmethoxy)pyrimidin-4-yl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2643730.png)
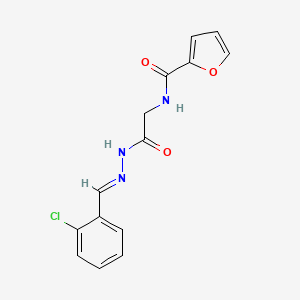
![4-{2-Methyl-6-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine](/img/structure/B2643734.png)
![2-methoxy-N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2643737.png)
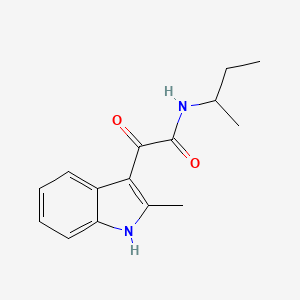
![N-(3-chloro-4-fluorophenyl)-N'-{2-[4-(dimethylamino)phenyl]-2-hydroxyethyl}ethanediamide](/img/structure/B2643741.png)
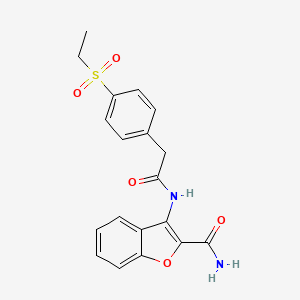
![2-(((3,6-dichloroimidazo[1,2-a]pyridin-2-yl)methyl)thio)-1H-benzo[d]imidazole](/img/structure/B2643744.png)



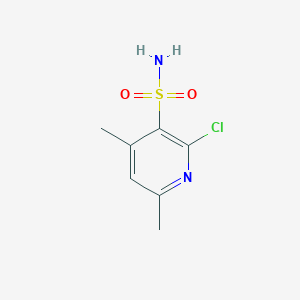
![2-(2,4-dichlorophenoxy)-N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2643750.png)
